molecular formula C12H11N3OS B1449520 2-Hydroxy-1-naphthaldehyde thiosemicarbazone CAS No. 7410-40-4

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

Cat. No.: B1449520
CAS No.: 7410-40-4
M. Wt: 245.30 g/mol
InChI Key: INVDVNVYLCEPSF-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the molecular formula C12H11N3OS It is known for its unique structural properties, which include a naphthalene ring substituted with a hydroxy group and an aldehyde group, as well as a thiosemicarbazone moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-naphthaldehyde thiosemicarbazone plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, particularly those involved in metal ion homeostasis and redox reactions. For example, it has been shown to inhibit the activity of certain metalloenzymes by binding to their active sites, thereby preventing the metal ions from participating in catalytic processes . Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways . Moreover, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . In normal cells, this compound may enhance antioxidant defenses by upregulating the expression of genes encoding antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the chelation of metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent cellular processes . This compound can also bind to DNA and RNA, interfering with nucleic acid synthesis and function . Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression . These molecular interactions contribute to the compound’s ability to induce apoptosis, inhibit cell proliferation, and modulate cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro studies, the compound’s effects on cellular function can be observed within hours of treatment and may persist for several days .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can inhibit tumor growth and enhance antioxidant defenses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while higher doses result in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to metal ion metabolism and oxidative stress responses . This compound can interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Once inside cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and modulates gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-1-naphthaldehyde+Thiosemicarbazide2-Hydroxy-1-naphthaldehyde thiosemicarbazone\text{2-Hydroxy-1-naphthaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 2-Hydroxy-1-naphthaldehyde+Thiosemicarbazide→2-Hydroxy-1-naphthaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to other functional groups.

    Substitution: The hydroxy and aldehyde groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Hydroxy-1-naphthaldehyde thiosemicarbazone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-naphthaldehyde thiosemicarbazone
  • 2-Hydroxy-1-naphthaldehyde semicarbazone
  • 1-Hydroxy-2-naphthaldehyde thiosemicarbazone

Uniqueness

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is unique due to its specific structural features, which include the hydroxy and aldehyde groups on the naphthalene ring and the thiosemicarbazone moiety. These features contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique fluorescence properties and a higher potential for forming stable metal complexes .

Properties

IUPAC Name

[(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDVNVYLCEPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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